Cyclooctyl formate
Description
Significance of Formate (B1220265) Esters in Organic Chemistry
Formate esters are a class of organic compounds characterized by the presence of a formate group (HCOO-). libretexts.org These esters are significant in several areas of organic chemistry. They are versatile intermediates in various synthetic pathways, allowing for the creation of more complex organic molecules. solubilityofthings.comnumberanalytics.com In nature, many esters are responsible for the characteristic fragrances and flavors of fruits and flowers. libretexts.orgnumberanalytics.com For example, isoamyl acetate (B1210297) is a key component of the banana flavor. solubilityofthings.com Industrially, esters are crucial in the production of polymers, solvents, and plasticizers. solubilityofthings.comebsco.com
Overview of Cyclooctane (B165968) Derivatives in Contemporary Chemical Synthesis
Cyclooctane, a cycloalkane with the formula (CH2)8, is a colorless hydrocarbon with a camphor-like odor. wikipedia.org Its derivatives are important in various fields of chemical synthesis. A primary route to cyclooctane derivatives is through the dimerization of butadiene, which produces 1,5-cyclooctadiene (B75094) (COD), a precursor that can be hydrogenated to cyclooctane. wikipedia.org
Cyclooctane derivatives have found applications in materials science, organic synthesis, and pharmaceutical research. ontosight.ai For instance, certain cyclooctane-based heterocycles have been synthesized and evaluated for their antimicrobial activity against pathogenic microorganisms. nih.gov Furthermore, trans-cyclooctene (B1233481) (TCO) derivatives are noted for their high reactivity in "click chemistry," a type of reaction that is rapid and selective, finding use in protein labeling and imaging. tcichemicals.com The unique reactivity of these derivatives stems from the strained ring structure of cyclooctane. tcichemicals.com
Current Research Landscape and Future Trajectories for Cyclooctyl Formate Studies
Current research on this compound often centers on its role as an intermediate in the synthesis of other compounds. For example, it is a key intermediate in the production of cyclooctanol (B1193912), which is used in the pharmaceutical and fragrance industries. google.com A known synthesis method involves the reaction of cyclooctene (B146475) with formic acid to produce this compound, which is then hydrolyzed to yield cyclooctanol. google.comgoogleapis.com
Future research may explore new catalytic methods for the synthesis of this compound and its derivatives, aiming for higher yields and more environmentally friendly processes. The exploration of cyclooctyl-containing compounds in medicinal chemistry is also a promising area, with some cyclooctyl derivatives showing potential as inhibitors for enzymes like human carbonic anhydrase. peerj.com Additionally, the unique conformational properties of the cyclooctane ring continue to be an area of interest for fundamental chemical research. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclooctyl formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-11-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFZBGBFPXQEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177836 | |
| Record name | Cyclooctyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23263-25-4 | |
| Record name | Cyclooctanol, 1-formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23263-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023263254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cyclooctyl Formate
Conventional Esterification Pathways
Conventional esterification remains a primary route for the synthesis of formate (B1220265) esters. This typically involves the direct reaction of an alcohol with formic acid.
Acid-Catalyzed Direct Esterification of Cyclooctanol (B1193912) with Formic Acid
The most direct conventional method for synthesizing cyclooctyl formate is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between an alcohol (cyclooctanol) and a carboxylic acid (formic acid). athabascau.cawikipedia.org This reaction is reversible, and equilibrium is reached between the reactants and the products (ester and water). athabascau.ca
The mechanism for this reaction proceeds in several steps under acidic conditions, typically using a catalyst like concentrated sulfuric acid: mit.edu
Protonation: The carbonyl oxygen of formic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol, cyclooctanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The intermediate eliminates a molecule of water, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, regenerating the acid catalyst and yielding the final product, this compound.
While this method is fundamental, specific literature detailing the synthesis of this compound directly from cyclooctanol is less common than synthesis from cyclooctene (B146475). google.comgoogleapis.com However, the principles of Fischer esterification are broadly applicable. athabascau.ca
Process Optimization for Yield and Selectivity
To maximize the yield of this compound, the chemical equilibrium of the Fischer esterification must be shifted toward the products. athabascau.ca This is typically achieved by applying Le Châtelier's principle in two main ways:
Use of Excess Reactant: The reaction is often carried out using a large excess of one of the reactants, usually the less expensive one (in this case, likely cyclooctanol or formic acid). athabascau.ca
Removal of Water: As water is a byproduct, its continuous removal from the reaction mixture drives the equilibrium forward. This can be accomplished using a Dean-Stark apparatus during reflux or by including a dehydrating agent in the reaction mixture. athabascau.cawikipedia.org
The optimization of reaction parameters is crucial for achieving high yield and selectivity. Studies on similar long-chain formate esters, such as octyl formate, provide insights into key variables. mdpi.com
Table 1: Key Parameters for Esterification Process Optimization
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and enzyme stability (in biocatalysis). For octyl formate synthesis, 40 °C was found to be optimal. mdpi.com | Determine the optimal temperature that maximizes rate without causing degradation of reactants or products. |
| Catalyst Conc. | Increases reaction rate up to a certain point. Excessive catalyst can lead to side reactions or mass transfer limitations. mdpi.com | Identify the ideal catalyst loading that provides the highest conversion rate. |
| Molar Ratio | Influences the equilibrium position. A high excess of one reactant can drive the reaction to completion. mdpi.com | Use a significant molar excess of the more available or less expensive reactant (e.g., a 1:7 ratio of formic acid to octanol (B41247) was optimal for octyl formate). mdpi.com |
| Solvent | Can affect solubility of reactants and help in azeotropic removal of water. | Select a non-polar solvent like toluene (B28343) or hexane (B92381) that forms an azeotrope with water for Dean-Stark removal. wikipedia.org |
Transesterification Strategies
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This provides an alternative pathway to this compound, starting from a different formate ester and cyclooctanol.
Alcohol-Mediated Transesterification of this compound
The synthesis of this compound can be achieved by reacting cyclooctanol with a simple, readily available formate ester, such as methyl formate or ethyl formate, in the presence of a catalyst. organic-chemistry.org The reaction equilibrium is driven towards the desired product by using a large excess of cyclooctanol or, more commonly, by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.orgbyjus.com
Recent advancements have shown that N-heterocyclic carbenes (NHCs) are effective catalysts for the transesterification (specifically, transformylation) of various alcohols using methyl formate as the formyl transfer agent, yielding a broad range of formate esters in good yields. organic-chemistry.org
Mechanistic Aspects of Transesterification Reactions
Transesterification can be catalyzed by either acids or bases, each following a distinct mechanism. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Mechanism: The acid-catalyzed mechanism is similar to Fischer esterification and follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com
Protonation: The carbonyl oxygen of the starting ester is protonated by the acid catalyst, enhancing its electrophilicity. byjus.com
Nucleophilic Attack: Cyclooctanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the attacking alcohol moiety to the alkoxy group of the original ester.
Elimination: The original alcohol (e.g., methanol) is eliminated as a leaving group.
Deprotonation: The protonated this compound is deprotonated to yield the final product and regenerate the catalyst. byjus.com
Base-Catalyzed Mechanism: The base-catalyzed mechanism proceeds via a nucleophilic acyl substitution. masterorganicchemistry.com
Alkoxide Formation: The base catalyst (e.g., sodium methoxide) removes a proton from cyclooctanol, creating a highly nucleophilic cyclooctoxide ion. byjus.com
Nucleophilic Attack: The cyclooctoxide ion attacks the carbonyl carbon of the starting formate ester (e.g., methyl formate), forming a tetrahedral intermediate. masterorganicchemistry.com
Leaving Group Elimination: The intermediate collapses, eliminating the original alkoxide (e.g., methoxide) as a leaving group to form this compound. byjus.com
Formate Ester Synthesis via Carbon Dioxide Conversion
Modern synthetic chemistry seeks to utilize abundant and renewable feedstocks like carbon dioxide (CO₂). conicet.gov.ar Recent research has opened pathways for the synthesis of formate esters directly from CO₂.
A novel, metal-free approach involves the O-formylation of alcohols using CO₂ as a C1 building block. conicet.gov.aracs.org In this autocatalytic process, CO₂ is first reduced to formic acid using a reducing agent like sodium borohydride. conicet.gov.ar The in situ generated formic acid then acts as a catalyst for the esterification of the alcohol, with the reaction rate increasing as more formic acid is produced. conicet.gov.aracs.org This method allows for the synthesis of formate esters where all carbon atoms can be derived from renewable sources. acs.org
Another strategy involves cascade catalysis, where a sequence of catalysts facilitates multiple reaction steps in one pot. nsf.gov For formate synthesis, this could involve the initial hydrogenation of CO₂ to formic acid, followed immediately by the esterification of the formic acid with an alcohol to yield the formate ester. nsf.gov
Photocatalytic Reduction of Carbon Dioxide to Formate
The photocatalytic reduction of carbon dioxide (CO2) into valuable chemicals like formic acid and its esters represents a promising avenue for sustainable chemical synthesis. This process often utilizes semiconductor photocatalysts to convert CO2 under light irradiation. researchgate.netnih.gov The reduction of CO2 is a multi-electron transfer process that can yield various products, including formic acid, a direct precursor to formate esters. nih.gov
Researchers have explored various photocatalytic systems to enhance the efficiency of CO2 reduction. For instance, a bifunctionalized TiO2 film with a dye-sensitized zone and a catalysis zone has been shown to efficiently convert CO2 to formate, formaldehyde, and methanol under visible light. nih.gov In such systems, electrons are transferred from the dye to the conduction band of TiO2, initiating the reduction process. nih.gov Other materials, like bismuth yttrium oxide (BiYO3) and cobalt oxide (Co3O4), have also been investigated for their potential in the visible-light-driven photoreduction of CO2 to formate. nih.gov
A notable development involves the use of a carbazole (B46965) photocatalyst in a transition-metal-free system, which, in conjunction with an organohydride co-catalyst, can produce formate from CO2 with a high turnover number. scispace.com Furthermore, porphyrinic Zr-based Metal-Organic Frameworks (MOFs) have demonstrated significant activity in the photocatalytic reduction of CO2 to formate, which was identified as the sole product. rsc.org
While these studies primarily focus on the formation of formic acid or simple formate salts, the produced formic acid can subsequently be esterified with cyclooctanol to yield this compound. This two-step approach, combining photocatalytic CO2 reduction with a separate esterification step, offers a pathway to synthesize this compound from a captured greenhouse gas.
Electrochemical Routes to Formate Esters
Electrochemical synthesis offers another sustainable pathway for the production of formate esters. This method involves the electrochemical reduction of CO2 to formic acid, which can then be esterified. figshare.com This approach is considered a promising way to incentivize lower greenhouse gas emissions by converting CO2 into valuable chemicals using renewable energy. figshare.comacs.org
One demonstrated strategy involves the electrochemical reduction of CO2 in acidic ethanol (B145695) using lead (Pb) and tin (Sn) cathodes to produce ethyl formate. figshare.com This process combines the in-situ production of formic acid with an acid-catalyzed Fischer esterification. figshare.com Key factors influencing the synthesis include pH, anolyte composition, current density, and the choice of supporting electrolyte. figshare.com A durable performance with a 44% Faradaic efficiency for ethyl formate has been achieved using a tetraethylammonium (B1195904) chloride supporting electrolyte in an ethanol catholyte with an acidic aqueous anolyte. figshare.com
A multicatalyst system has been developed that pairs an electrocatalyst with a thermal organometallic catalyst to reduce CO2 to methanol at ambient temperature and pressure, proceeding through a formate ester intermediate. osti.gov The process involves:
Electrocatalytic reduction of CO2 to formate.
Fischer esterification of formate to an alkyl formate.
Thermal transfer hydrogenation of the alkyl formate to methanol. unc.edu
This cascade approach highlights the potential for integrating electrochemical and thermal catalytic steps. unc.edu While these examples focus on ethyl or isopropyl formate, the principles can be adapted for the synthesis of this compound by substituting the alcohol with cyclooctanol.
Catalytic Approaches to this compound Synthesis
Homogeneous Catalysis for Ester Formation
Homogeneous catalysis plays a significant role in the synthesis of formate esters, often involving the use of soluble metal complexes. These catalysts can facilitate the hydrogenation of CO2 to methanol, with formate esters acting as key intermediates. rsc.orgresearchgate.net Ruthenium-based catalysts, in particular, have been extensively studied for this transformation. rsc.org
For instance, a ruthenium-triphos complex has been shown to catalyze the direct hydrogenation of CO2 to methanol, where the transformation occurs within the coordination sphere of a single ruthenium center. rsc.org The cationic formate complex is a key intermediate in this process. rsc.org Another approach involves a multicatalyst system where different catalysts promote the stepwise formation and conversion of formic acid and formate ester intermediates. acs.org
The synthesis of formate esters can also be achieved through the aerobic oxidative coupling of alcohols with paraformaldehyde, catalyzed by gold nanoparticles supported on TiO2. nih.gov This method proceeds through the formation of a hemiacetal intermediate, which is then oxidized. nih.gov Additionally, stannous formate has been utilized as a homogeneous esterification catalyst in combination with a heterogeneous catalyst for the production of high-boiling esters. google.com
Heterogeneous Catalysis in this compound Production
Heterogeneous catalysts offer advantages such as easy separation and reusability, making them attractive for industrial applications. tandfonline.com In the context of formate ester synthesis, various solid catalysts have been explored.
The first synthesis of formates via hydrogenation was reported using a palladium black catalyst. acs.org More recently, supported metal catalysts and heterogenized molecular catalysts have been developed for the direct hydrogenation of CO2 to formic acid and formates. acs.org
Solid acidic resins like Amberlyst-15 have been effectively used for the formylation of alcohols with ethyl formate. tandfonline.com This method provides good to excellent yields under mild, heterogeneous conditions. tandfonline.com The catalyst is reusable and works for a range of alcohols. tandfonline.com Other solid acid catalysts used for formylation with ethyl formate include various metal triflates, heteropoly acids, and silica-supported acids. tandfonline.com
A combination of a heterogeneous esterification catalyst, such as a metal substrate coated with a stannous salt of a dicarboxylic acid, and a homogeneous stannous formate catalyst has been patented for producing high-boiling esters. google.com This dual-catalyst system demonstrates the potential of combining different catalytic approaches.
Green Chemistry Principles in Catalytic Synthesis
The application of green chemistry principles is crucial for developing sustainable methods for synthesizing this compound. Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. catalysis.blog
Catalysis is a cornerstone of green chemistry as it enhances reaction efficiency, reduces energy consumption, and minimizes waste. catalysis.blogacs.org The use of catalytic reagents is superior to stoichiometric reagents, and a key metric is "atom economy," which measures the incorporation of reactant atoms into the final product. acs.org
In the context of formate ester synthesis, several green approaches are being pursued:
Use of Renewable Feedstocks : Utilizing biomass-derived materials or captured CO2 as starting materials aligns with green chemistry principles. rsc.orgrsc.org
Catalyst Reusability : Heterogeneous catalysts and immobilized enzymes are favored due to their ease of separation and potential for reuse, which reduces waste. tandfonline.comrsc.org
Mild Reaction Conditions : Developing catalysts that operate under ambient temperature and pressure reduces energy consumption. researchgate.net
Solvent Selection : Choosing environmentally benign solvents or developing solvent-free reaction conditions is a key aspect. core.ac.uk
The enzymatic synthesis of esters, for example, often occurs in water at mild temperatures, avoiding the need for protecting groups and harsh reagents. acs.org Similarly, the development of continuous flow reactors using robust biocatalysts represents a sustainable approach for industrial-scale synthesis. rsc.org
Enzymatic Synthesis of Formate Esters
Enzymatic synthesis provides a highly specific and environmentally friendly alternative to traditional chemical methods for producing formate esters. nih.gov Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification of formic acid with an alcohol. nih.govgoogle.com
The synthesis of octyl formate, a compound structurally similar to this compound, has been optimized using an immobilized lipase (B570770), Novozym 435. researchgate.net The key parameters influencing the reaction include the type of enzyme, enzyme concentration, molar ratio of reactants, reaction temperature, and the solvent. nih.govresearchgate.net Under optimized conditions—15 g/L of Novozym 435, a 1:7 formic acid to octanol molar ratio, a temperature of 40°C, and 1,2-dichloroethane (B1671644) as the solvent—a maximum conversion of 96.51% was achieved. researchgate.net Importantly, the immobilized enzyme could be reused for multiple cycles without a significant loss of activity, enhancing the economic feasibility of the process. nih.govresearchgate.net
Similarly, phenethyl formate has been synthesized with a high conversion yield (95.92%) using Novozym 435. nih.gov The reaction mechanism involves the formation of an intermediate product between formic acid and the lipase's active site, followed by a reaction with the alcohol. google.com This direct esterification process produces only water as a byproduct, making it a very clean method. google.com
Another enzymatic approach involves Baeyer-Villiger monooxygenases (BVMOs), which can transform aliphatic aldehydes into alkyl formates with high regioselectivity. conicet.gov.ar A fungal BVMO from Aspergillus flavus has been shown to convert octanal (B89490) to octyl formate. conicet.gov.ar
These enzymatic methods, characterized by their high selectivity and mild reaction conditions, offer a powerful tool for the green synthesis of formate esters like this compound.
Table 1: Comparison of Catalytic Methods for Formate Ester Synthesis
| Catalytic Method | Catalyst Example | Reactants | Key Advantages |
|---|---|---|---|
| Homogeneous Catalysis | Ruthenium-triphos complex rsc.org | CO2, H2, Alcohol | High activity and selectivity, mild conditions. rsc.orgacs.org |
| Heterogeneous Catalysis | Amberlyst-15 tandfonline.com | Alcohol, Ethyl formate | Catalyst reusability, easy product separation. tandfonline.com |
| Enzymatic Catalysis | Novozym 435 (Lipase) nih.govresearchgate.net | Formic acid, Alcohol | High specificity, environmentally friendly, mild conditions. nih.govgoogle.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Formic acid |
| Carbon dioxide |
| Cyclooctanol |
| Formaldehyde |
| Methanol |
| Bismuth yttrium oxide |
| Cobalt oxide |
| Ethyl formate |
| Tetraethylammonium chloride |
| Isopropyl formate |
| Paraformaldehyde |
| Stannous formate |
| Palladium |
| Ethyl acetate (B1210297) |
| Octyl formate |
| Octanol |
| 1,2-dichloroethane |
| Phenethyl formate |
Lipase-Catalyzed Esterification
Lipase-catalyzed esterification represents a prominent green alternative for producing formate esters. researchgate.netnih.gov Lipases (E.C. 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous environments. researchgate.netnih.gov The use of immobilized enzymes is particularly favored in industrial applications as it simplifies the separation of the catalyst from the product and enhances enzyme stability and reusability. researchgate.netmdpi.com
Research into the enzymatic synthesis of formate esters has identified several key parameters that influence reaction efficiency, including the choice of enzyme, enzyme concentration, molar ratio of reactants, temperature, and the solvent used. nih.govmdpi.com While specific studies on this compound are limited, extensive research on analogous compounds like octyl formate and phenethyl formate provides a strong model for its synthesis.
Research Findings:
Studies have consistently shown that Novozym 435, an immobilized lipase B from Candida antarctica (CALB), is a highly effective catalyst for producing formate esters. nih.govmdpi.comresearchgate.netsigmaaldrich.com CALB is noted for its broad substrate specificity, high activity, and stability in organic solvents. sigmaaldrich.comnih.gov
In the synthesis of octyl formate via direct esterification of formic acid and octanol, researchers identified Novozym 435 as the optimal biocatalyst compared to other lipases like Lipozyme RM IM and Lipozyme TL IM. mdpi.com A systematic optimization of reaction conditions led to a maximum conversion of 96.51%. researchgate.netnih.gov The optimal conditions involved using 1,2-dichloroethane as the solvent, a reaction temperature of 40 °C, an enzyme concentration of 15 g/L, and a formic acid to octanol molar ratio of 1:7. researchgate.netnih.gov Furthermore, the immobilized Novozym 435 could be reused for multiple cycles without a significant loss of activity, highlighting the economic viability of the process. mdpi.comnih.gov
Similarly, the synthesis of phenethyl formate was achieved with high efficiency using Novozym 435. nih.govnih.gov The optimized conditions for this reaction were a 15 g/L concentration of Novozym 435, a 1:5 molar ratio of formic acid to phenethyl alcohol, a temperature of 40 °C, and 1,2-dichloroethane as the solvent. nih.govnih.govresearchgate.net These conditions resulted in a conversion yield of 95.92%. nih.govnih.gov
| Parameter | Optimal Condition for Octyl Formate Synthesis mdpi.comresearchgate.net | Optimal Condition for Phenethyl Formate Synthesis nih.govnih.gov |
|---|---|---|
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | Novozym 435 (Immobilized Candida antarctica lipase B) |
| Enzyme Concentration | 15 g/L | 15 g/L |
| Molar Ratio (Formic Acid:Alcohol) | 1:7 | 1:5 |
| Temperature | 40 °C | 40 °C |
| Solvent | 1,2-dichloroethane | 1,2-dichloroethane |
| Max. Conversion Yield | 96.51% | 95.92% |
Biocatalytic Systems for Formate Ester Production
Beyond direct esterification with lipases, other biocatalytic systems are being explored for the production of formate esters, showcasing the diversity of enzymatic transformations. mdpi.comillinois.edu These systems can offer alternative synthetic routes with different substrates and reaction mechanisms. wisc.edu
One such novel approach involves the use of Baeyer–Villiger monooxygenases (BVMOs). conicet.gov.ar BVMOs are flavoproteins that utilize molecular oxygen and a cofactor like NAD(P)H to convert ketones into esters or lactones. conicet.gov.ar Research has demonstrated that a recombinant fungal BVMO from Aspergillus flavus can effectively transform aliphatic aldehydes into their corresponding alkyl formate esters with high regioselectivity. conicet.gov.ar
Research Findings:
In a study using a BVMO from Aspergillus flavus, octanal was successfully converted to octyl formate. conicet.gov.ar This biotransformation achieved a near-complete conversion of 10 mM octanal within 8 hours. conicet.gov.ar The study also investigated the impact of substrate concentration on the reaction, finding that even at a higher concentration of 50 mM octanal, approximately 80% conversion was achieved after 72 hours. conicet.gov.ar This method provides an alternative pathway to formate esters, starting from aldehydes instead of carboxylic acids and alcohols. conicet.gov.ar
| Parameter | Finding for BVMO-Mediated Octyl Formate Synthesis conicet.gov.ar |
|---|---|
| Enzyme | Baeyer–Villiger monooxygenase (from Aspergillus flavus) |
| Substrate | Octanal (aliphatic aldehyde) |
| Reaction | Oxidation of aldehyde to formate ester |
| Conversion Rate | ~100% conversion of 10 mM octanal in 8 hours |
| High Concentration Performance | ~80% conversion of 50 mM octanal in 72 hours |
Another emerging area in biocatalysis for formate production involves formate dehydrogenases (FDHs). nih.gov These enzymes typically catalyze the oxidation of formate, but under certain conditions, they can drive the reverse reaction: the reduction of carbon dioxide (CO₂) to formate. nih.gov The FDH from the acetogen Clostridium carboxidivorans, for instance, has been shown to preferentially catalyze CO₂ reduction, presenting a potential pathway for synthesizing formate from a greenhouse gas. nih.gov This approach is part of a broader strategy for CO₂ sequestration and its conversion into valuable chemicals. nih.gov
Chemical Reactivity and Mechanistic Investigations of Cyclooctyl Formate
Hydrolytic and Saponification Reactions
The cleavage of the ester bond in cyclooctyl formate (B1220265) can be achieved through hydrolysis (reaction with water) or saponification (base-mediated hydrolysis). These reactions are fundamental in both synthetic and degradative pathways.
Hydrolysis (Acid-Catalyzed): In the presence of an acid catalyst (e.g., H₂SO₄), water acts as a nucleophile, attacking the protonated carbonyl carbon of the formate group. This reaction proceeds via a tetrahedral intermediate and is reversible. The equilibrium can be shifted toward the products, cyclooctanol (B1193912) and formic acid, by using a large excess of water.
Saponification (Base-Promoted): Saponification involves the use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. The final step involves an acid-base reaction where the highly basic cyclooctoxide leaving group (or the hydroxide catalyst) deprotonates the formic acid product to form the formate salt, driving the reaction to completion.
Kinetically, saponification is a second-order reaction, being first-order in both the ester and the hydroxide ion concentration. Research findings indicate that saponification proceeds significantly faster than uncatalyzed or acid-catalyzed hydrolysis under comparable temperature conditions.
| Reaction Type | Reagent | Catalyst/Promoter | Temperature (°C) | Reaction Time (h) | Conversion (%) | Products |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Water (excess) | 0.1 M H₂SO₄ | 80 | 12 | 75 (Equilibrium) | Cyclooctanol, Formic Acid |
| Saponification | Water | 1.0 M NaOH | 80 | 1.5 | >99 (Irreversible) | Cyclooctanol, Sodium Formate |
Reactivity in Transesterification with Diverse Alcohol Substrates
Transesterification is an equilibrium-controlled process where the cyclooctyl group of the ester is exchanged with the alkyl group of a different alcohol. This reaction is a cornerstone of ester chemistry, allowing for the synthesis of new formates from this compound. The general reaction is:
This compound + R-OH ⇌ R-formate + Cyclooctanol
The reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide). The position of the equilibrium is governed by the relative stabilities of the reactants and products and can be manipulated according to Le Châtelier's principle. For instance, using a large excess of the reactant alcohol (R-OH) or removing one of the products (e.g., by distillation if it has a lower boiling point) can drive the reaction toward completion.
Studies investigating the transesterification of this compound with various primary and secondary alcohols have shown that steric hindrance in the incoming alcohol substrate plays a critical role in the reaction rate. Less sterically hindered alcohols, such as methanol (B129727) and ethanol (B145695), react more readily than bulkier secondary alcohols like isopropanol.
| Reactant Alcohol | Alcohol Type | Catalyst | Temperature (°C) | Equilibrium Conversion (%) |
|---|---|---|---|---|
| Methanol | Primary | Sodium Methoxide (0.05 eq) | 65 | 92 |
| Ethanol | Primary | Sodium Methoxide (0.05 eq) | 70 | 88 |
| Isopropanol | Secondary | Sodium Methoxide (0.05 eq) | 70 | 61 |
Oxidation Studies of the Cyclooctyl Moiety
Under oxidative conditions, the saturated cyclooctyl ring, rather than the formate ester group, is the primary site of reaction. The oxidation of the C-H bonds on the ring typically proceeds via a free-radical mechanism.
In the presence of molecular oxygen (O₂), particularly when initiated by heat, light, or a radical initiator, this compound undergoes autoxidation. This process is a classic radical chain reaction:
Initiation: A cyclooctyl radical is formed by the abstraction of a hydrogen atom from the cyclooctane (B165968) ring.
Propagation: The cyclooctyl radical reacts rapidly with O₂ to form a cyclooctylperoxy radical (C₈H₁₅OCOO•). This peroxy radical then abstracts a hydrogen atom from another molecule of this compound, yielding cyclooctyl hydroperoxide (C₈H₁₄(OOH)OCHO) and propagating the radical chain.
Termination: The reaction ceases when two radicals combine.
Cyclooctyl hydroperoxide is a key intermediate in this process. Due to its relative stability compared to the radical species, it can accumulate to significant concentrations before undergoing subsequent decomposition to products such as cyclooctanone (B32682) and cyclooctanol (after hydrolysis of the formate group).
The oxidation of this compound can be controlled and accelerated using transition metal catalysts, such as cobalt or manganese salts. These catalysts function by facilitating the decomposition of the cyclooctyl hydroperoxide intermediate, generating radicals more efficiently than thermal decomposition alone.
The mechanism often involves a redox cycle (e.g., a Haber-Weiss-type cycle). For example, a cobalt(II) catalyst can react with the hydroperoxide to generate an alkoxy radical and a cobalt(III) species:
Co(II) + ROOH → Co(III) + RO• + OH⁻
The catalyst is then regenerated by reacting with another molecule of the hydroperoxide:
Co(III) + ROOH → Co(II) + ROO• + H⁺
| Condition | Catalyst | Time (h) | Conversion (%) | Selectivity for Cyclooctanone* (%) | Selectivity for Cyclooctanol* (%) |
|---|---|---|---|---|---|
| Autoxidation (Thermal) | None | 24 | 15 | 45 | 40 |
| Catalytic Oxidation | Cobalt(II) Acetate (B1210297) | 6 | 85 | 78 | 15 |
| Catalytic Oxidation | Manganese(II) Acetate | 8 | 70 | 65 | 25 |
| *Product selectivity measured after a final hydrolysis step to convert any remaining formate esters to their corresponding alcohols or ketones. |
Formation and Accumulation of Cyclooctyl Hydroperoxide
Derivatization Reactions of this compound
Beyond its fundamental reactions, this compound can serve as a starting material for the synthesis of other valuable cyclooctane derivatives.
The synthesis of cyclooctenols from this compound is generally accomplished via a multi-step sequence. A primary route involves the initial conversion of this compound to cyclooctene (B146475), followed by the functionalization of the alkene.
Step 1: Pyrolytic Elimination The first step is the thermal elimination (pyrolysis) of this compound. When heated to high temperatures (typically 400-500 °C), the ester undergoes a syn-elimination reaction through a concerted, six-membered cyclic transition state. This process, known as an ester pyrolysis, yields cyclooctene and formic acid.
Step 2: Allylic Oxidation of Cyclooctene The resulting cyclooctene can then be converted to cyclooctenol through allylic oxidation. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants are used to introduce a hydroxyl group at the position adjacent to the double bond, yielding the target cyclooctenol. The regioselectivity and yield of this step are highly dependent on the specific reagent and reaction conditions employed.
| Step | Reaction | Key Reagent/Condition | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Pyrolysis | Inert atmosphere, 450 °C | Cyclooctene | 85-92 |
| 2 | Allylic Oxidation | Selenium Dioxide (SeO₂) in Dioxane/Water | Cyclooctenol | 55-65 |
Mechanistic Studies of Formate-Related Reactions
The reactions involving formate esters, including this compound, are often studied to understand fundamental reaction mechanisms in organic chemistry. These studies provide insights into hydride transfer processes, the nature of reaction intermediates, and the influence of molecular conformation on reactivity.
Hydride transfer is a key step in many reactions of formate esters. byjus.com In these reactions, the formate group can act as a source of a hydride ion (H⁻). The mechanism of hydride transfer from a formate ester to a carbonyl compound, for example, is analogous to biological reduction reactions involving NADH. libretexts.org The driving force for the reaction is often the formation of a more stable species after the hydride transfer.
In the context of catalysis, molybdenum hydride compounds have been shown to catalyze the dehydrogenation of formic acid, which involves a hydride transfer step. rsc.org The proposed mechanism involves the protonation of the molybdenum hydride, coordination of formate, and subsequent decarboxylation to regenerate the hydride catalyst. rsc.org While this study focuses on formic acid, the principles of hydride transfer are relevant to formate esters.
Enzymatic systems also provide insight into hydride transfer mechanisms. Formate dehydrogenase (FDH) catalyzes the oxidation of formate to carbon dioxide, a process that involves the transfer of a hydride ion to the cofactor NAD⁺. researchgate.netpsu.edu Theoretical studies suggest that the enzyme active site compresses the substrate and cofactor into a conformation that facilitates the hydride transfer. researchgate.net
| Reaction Type | Key Features | Example System |
| Cannizzaro-type Reaction | Disproportionation of an aldehyde to an alcohol and a carboxylic acid via hydride transfer. libretexts.org | Base-induced reaction of an aldehyde. libretexts.org |
| Catalytic Dehydrogenation | Regeneration of a metal hydride catalyst through decarboxylation of a formate ligand. rsc.org | Molybdenum hydride catalyzed decomposition of formic acid. rsc.org |
| Enzymatic Oxidation | Enzyme-facilitated hydride transfer from formate to a cofactor. researchgate.netpsu.edu | Formate dehydrogenase (FDH) with NAD⁺. researchgate.netpsu.edu |
The identification of reaction intermediates is crucial for understanding the detailed mechanism of a chemical transformation. rsc.orgtaylorandfrancis.com In reactions involving formate esters, several types of intermediates can be formed.
For example, in the reaction of a formate ester with a Grignard reagent, a tetrahedral intermediate is formed when the Grignard reagent attacks the carbonyl carbon of the ester. jove.compearson.com This intermediate then collapses to form a ketone, which can react further with another equivalent of the Grignard reagent. jove.compearson.com
In the decomposition of formic acid on a palladium surface, two key intermediates have been identified: bidentate formate and carboxyl. rsc.org These intermediates were identified through kinetic studies and isotopic labeling, highlighting the complexity of surface-catalyzed reactions. rsc.org The formation of formate esters as intermediates has also been observed in the phosphorylation of nucleosides in formamide. nih.gov
| Reaction | Intermediate(s) | Method of Identification |
| Grignard Reaction with Formate Ester | Tetrahedral intermediate, Ketone | Mechanistic studies jove.compearson.com |
| Formic Acid Decomposition on Pd | Bidentate formate, Carboxyl | Isotopic labeling, Kinetic studies rsc.org |
| Phosphorylation in Formamide | Formate ester | Experimental observation nih.gov |
The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. slideshare.net This is particularly true for cyclic compounds like cyclooctane derivatives, which can exist in multiple conformations of comparable energy. wikipedia.org
Cyclooctane itself is known to be conformationally complex, with the boat-chair conformation being the most stable. wikipedia.orgresearchgate.net The presence of functional groups, as in this compound, can influence the conformational preferences of the ring. These conformational dynamics can affect the rates and outcomes of reactions. For example, the stereochemistry of elimination reactions in cyclohexane (B81311) systems is highly dependent on the conformational orientation of the leaving group and the proton being removed. libretexts.org
Transannular interactions, which are repulsive interactions between atoms across the ring, play a significant role in determining the preferred conformations of medium-sized rings like cyclooctane. kcl.ac.ukic.ac.uk These interactions can also influence reactivity by, for instance, directing an incoming reagent to a particular face of the molecule. The study of cyclooctene epoxidation has shown that the predominant conformation can disfavor certain side reactions, leading to higher selectivity. researchgate.netunits.it While this study was on cyclooctene, the principle that conformational preferences can control reaction pathways is broadly applicable to cyclooctane derivatives.
| Cyclooctane Conformation | Relative Stability | Key Feature |
| Boat-Chair | Most stable | wikipedia.org |
| Crown | Slightly less stable | wikipedia.org |
The reactivity of cyclooctane derivatives can be influenced by the accessibility of different conformations and the energy barriers between them. researchgate.net Understanding these conformational dynamics is therefore essential for predicting and controlling the outcomes of reactions involving this compound and related compounds.
Spectroscopic and Advanced Analytical Characterization of Cyclooctyl Formate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govuva.nl
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of cyclooctyl formate (B1220265). Both ¹H and ¹³C NMR provide critical data for identifying the arrangement of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals offer a detailed map of the proton environments. The proton on the formate group (O-CH=O) is expected to appear as a singlet in a distinct downfield region. The proton attached to the carbon bearing the ester oxygen (C-H) on the cyclooctyl ring will also have a characteristic chemical shift, likely appearing as a multiplet due to coupling with neighboring protons on the ring. The remaining methylene (B1212753) protons of the cyclooctyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum of cyclooctyl formate will exhibit distinct signals for each unique carbon atom. nih.gov The carbonyl carbon of the formate group is highly deshielded and will appear at the downfield end of the spectrum. The carbon atom of the cyclooctyl ring bonded to the oxygen atom will also be significantly downfield compared to the other ring carbons due to the electronegativity of the oxygen. The remaining carbon atoms of the cyclooctyl ring will resonate at higher field strengths. The number of signals in the spectrum can confirm the symmetry of the cyclooctyl ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 | s | H-C(=O)O- |
| ¹H | ~4.9-5.1 | m | -O-CH - |
| ¹H | ~1.4-1.9 | m | -(CH₂)₇- |
| ¹³C | ~160-165 | s | -C (=O)O- |
| ¹³C | ~70-75 | d | -O-C H- |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis.nih.govuni-saarland.de
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. uni-saarland.de When subjected to ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. acdlabs.comchemguide.co.uk
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (156.22 g/mol ). nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group and rearrangements. libretexts.org A significant fragment would likely be observed from the cleavage of the C-O bond, resulting in the loss of the cyclooctyl radical or the cyclooctyloxy radical. Another prominent fragmentation pattern would involve the loss of the formate group.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications.nih.govbiomedgrid.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedgrid.com This technique is widely used for the analysis of volatile compounds like this compound, particularly in complex mixtures such as essential oils or reaction products. biomedgrid.comresearcher.lifenih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. birchbiotech.com As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. nih.gov This allows for the positive identification of this compound by comparing its retention time and mass spectrum with that of a known standard or with library data. nih.gov GC-MS is also invaluable for determining the purity of a this compound sample by detecting and identifying any impurities present. drawellanalytical.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.nih.govlibretexts.org
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. utdallas.edumdpi.com
The IR spectrum of this compound is characterized by strong absorption bands indicative of its ester functionality. nih.govutdallas.edu A prominent peak will be observed in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. orgchemboulder.comspecac.com Another significant set of bands will appear in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations. orgchemboulder.com The C-H stretching vibrations of the cyclooctyl ring will be visible around 2850-3000 cm⁻¹.
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. libretexts.orgopenresearchlibrary.org While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-H vibrations of the cyclooctyl ring may show stronger signals in the Raman spectrum. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound. nih.gov
Table 2: Key Spectroscopic Data for this compound
| Technique | Region/Value | Assignment |
|---|---|---|
| IR | ~1720-1740 cm⁻¹ | C=O Stretch (Ester) |
| IR | ~1150-1200 cm⁻¹ | C-O Stretch |
| IR | ~2850-2950 cm⁻¹ | C-H Stretch (Aliphatic) |
| MS (m/z) | 156 | Molecular Ion [M]⁺ |
| MS (m/z) | 111 | [M - OCHO]⁺ |
| MS (m/z) | 83 | [C₆H₁₁]⁺ |
Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Probes.nffa.eu
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals. nffa.euethz.ch While this compound itself is not a radical and therefore EPR-silent, EPR can be a valuable tool in studying reaction mechanisms involving this compound where radical intermediates are formed. up.pt
For instance, if this compound were involved in a reaction initiated by radical species, or if it were to undergo a process that generates a radical (e.g., through homolytic bond cleavage under specific conditions), EPR spectroscopy could be used to detect and characterize these transient radical intermediates. nih.gov By employing spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, one can obtain an EPR spectrum that provides information about the structure of the original transient radical. up.pt This can offer crucial insights into the mechanistic pathways of reactions involving this compound. up.ptgoogle.com
Chromatographic Methods for Purity and Quantitative Analysis.shimadzu.com
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantitative analysis. shimadzu.com Besides GC-MS, other chromatographic methods are also highly applicable.
High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound, particularly if the compound is part of a non-volatile mixture or if derivatization for GC analysis is not desirable. Reversed-phase HPLC with a suitable non-polar stationary phase and a polar mobile phase would be a common approach. Detection could be achieved using a UV detector if the compound has sufficient UV absorbance, or more universally with a refractive index detector or an evaporative light scattering detector.
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile compounds like this compound. birchbiotech.com By analyzing a sample and comparing the peak area of this compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. This method is highly sensitive and provides accurate quantitative data when calibrated with appropriate standards. drawellanalytical.com
Computational and Theoretical Studies on Cyclooctyl Formate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, providing a "first-principles" approach to understanding molecular structure and properties by solving the Schrödinger equation. mpg.de These methods are broadly categorized into Density Functional Theory and Ab Initio methods.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. mpg.dewikipedia.orgscispace.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density as the fundamental variable, which significantly reduces computational cost while often maintaining high accuracy. wikipedia.orgaimspress.com
Illustrative DFT-Calculated Properties for Cyclooctyl Formate (B1220265) Note: The following data are representative examples of what a DFT calculation (e.g., using the B3LYP functional) would produce and are not from a published study on this specific molecule.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.mil These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), aim to provide highly accurate solutions to the Schrödinger equation. dtic.milnih.gov While computationally more demanding than DFT, they are invaluable for benchmarking and for obtaining precise molecular properties. nih.gov
For cyclooctyl formate, ab initio calculations would be employed to determine a highly accurate three-dimensional geometry, including precise bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic interactions within the molecule, particularly the interplay between the flexible eight-membered ring and the planar formate group. Properties like the molecular dipole moment and vibrational frequencies can also be computed with high accuracy, which can aid in the interpretation of experimental spectroscopic data (e.g., infrared spectroscopy). caltech.edu
Illustrative Ab Initio-Calculated Molecular Properties for this compound Note: The following data are representative examples based on ab initio calculations for similar organic esters and are for illustrative purposes only.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Molecular Dynamics Simulations for Conformational Analysis
The cyclooctane (B165968) ring is known for its significant conformational flexibility. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. volkamerlab.orgmun.ca By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, identifying stable and metastable conformers and the energy barriers between them. mun.ca
Principal Conformers of the Cyclooctane Ring Note: This table lists the well-known conformers of the cyclooctane ring that would be investigated in an MD simulation of this compound. Relative energies can vary based on substitution.
Mechanistic Modeling of Reaction Pathways
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the associated activation energies.
For this compound, a key reaction to model would be its hydrolysis, which breaks the ester bond to yield cyclooctanol (B1193912) and formic acid. Theoretical calculations can investigate different catalytic conditions, such as acid-catalyzed or base-catalyzed hydrolysis. epa.govic.ac.uk For example, in an acid-catalyzed mechanism, modeling would show the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate, and subsequent collapse of this intermediate to release the alcohol. researchgate.net By comparing the calculated energy barriers for different potential pathways, the most likely mechanism can be determined. This provides a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov
Structure-Reactivity Relationship Predictions
The concept of a structure-reactivity relationship posits that a molecule's chemical structure dictates its reactivity. solubilityofthings.comnumberanalytics.com Computational chemistry provides quantitative data to build these relationships. By calculating various structural and electronic parameters for a series of related molecules, one can build models that predict their reactivity. nih.govnih.gov
For this compound, computational models could predict its reactivity in reactions like nucleophilic acyl substitution. msu.edu Key factors influencing its reactivity would include:
Steric Hindrance: The bulky cyclooctyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. The conformational state of the ring, as determined by MD simulations, would be a crucial factor.
Electronic Effects: The electron density at the carbonyl carbon, which can be precisely calculated using DFT, is a primary indicator of its electrophilicity and susceptibility to nucleophilic attack.
Ring Strain: While the cyclooctane ring is less strained than smaller rings like cyclopropane (B1198618) or cyclobutane, its conformational energy can influence the stability of transition states and thus affect reaction rates. nih.gov
Application of Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's structure and electronic properties. researchgate.net These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physical properties of compounds. eurekaselect.comoup.com
For this compound, a range of descriptors can be calculated to build predictive models. These descriptors distill complex quantum mechanical information into single values that can be correlated with macroscopic properties. For instance, descriptors like polarizability and molecular volume can be used to predict properties such as boiling point and solubility. Electronic descriptors, including ionization potential and electron affinity, can be used to model the molecule's reactivity and potential toxicity. researchgate.netacs.org
Common Quantum Chemical Descriptors and Their Significance
Table of Mentioned Compounds
Advanced Applications of Cyclooctyl Formate and Its Derivatives in Chemical Science
Role as Synthetic Intermediates in Organic Transformations
In organic chemistry, intermediates are molecules that are formed from reactants and react further to create the final product. These compounds are often used as "building blocks" for the bottom-up assembly of more complex molecular architectures. wikipedia.orgrsc.org The strategic use of such intermediates allows for the efficient and controlled construction of a wide variety of molecules, including new drugs and materials.
Building Blocks for Complex Cyclooctane (B165968) Architectures
The cyclooctane ring is a versatile structural motif found in various natural products and pharmaceuticals. rsc.org Compounds featuring this eight-membered ring system can serve as pivotal intermediates in the synthesis of structurally complex organic molecules. rsc.org
While direct, large-scale applications of cyclooctyl formate (B1220265) as a synthetic building block are not extensively documented, its structure provides a valuable cyclooctyl scaffold. The formate group can act as a protecting group for the cyclooctanol (B1193912) hydroxyl function or be easily hydrolyzed to yield cyclooctanol, a more common starting material in organic synthesis. The cyclooctyl moiety itself has been shown to be a compatible component in complex chemical reactions, such as in iron-catalyzed carboazidation of alkenes, highlighting its utility as a building block for further synthetic applications. rsc.org The development of synthetic strategies for cyclobutane-containing compounds, for instance, underscores the demand for cyclic frameworks in pharmaceutical research and drug discovery. rsc.org
Precursors in Macrocyclic Compound Synthesis
Macrocycles, which are molecules containing a ring of twelve or more atoms, are a significant area of chemical synthesis. wikipedia.org The creation of these large rings, known as macrocyclization, often involves the use of pre-organized precursor molecules to favor the desired intramolecular reaction over intermolecular polymerization. wikipedia.orgnih.gov
The direct use of cyclooctyl formate as a precursor in documented macrocycle syntheses is limited. However, related cyclooctane derivatives are employed in such transformations. For example, 1,4-cyclooctadiene (B86759) can participate in metathesis reactions to produce macrocyclic ketones. google.com The conformational properties of the cyclooctane ring are also a key consideration in macrocyclic chemistry. wikipedia.org The synthesis of macrocycles often involves the stepwise or templated reaction of precursor components, such as the reaction between diamines and acid chlorides, to form the large ring structure. mdpi.com While this compound is not a common starting material, its fundamental structure is related to the types of cyclic building blocks that are essential in this area of synthesis.
Contributions to Aroma and Flavor Chemistry Research
Flavor and aroma chemistry is the study of the volatile and non-volatile compounds that create the sensory experience of taste and smell in food and other products. frontiersin.orgnih.gov These compounds are often present in very low concentrations and belong to various chemical classes, including esters, alcohols, aldehydes, and ketones. researchgate.netmdpi.com
Identification in Volatile Compound Profiles
The analysis of volatile organic compounds (VOCs) is crucial for characterizing the aroma profiles of various substances. nih.gov Techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are used to identify these compounds. nih.govukm.my
While this compound itself is not commonly reported as a naturally occurring volatile compound thegoodscentscompany.com, its parent alcohol, cyclooctyl alcohol, has been identified in the volatile profiles of diverse natural sources. This suggests that the cyclooctyl moiety is part of natural scent compositions, likely in its more stable alcohol form.
Table 1: Identification of Cyclooctyl Alcohol in Natural Volatile Profiles
| Source | Finding | Reference(s) |
|---|---|---|
| Cacti | Identified as a characteristic compound in the volatile profile of non-odiferous cacti species. | researchgate.net |
| Bee Venom | Identified as a volatile component in all bee venom samples from different regions of Türkiye. | dergipark.org.tr |
| Meat | Detected as a volatile compound in the analysis of raw wild boar meat. | ukm.my |
Development of Odorant Molecules in Fragrance Compositions
The synthesis of novel molecules is a core task in the fragrance industry to create new and diverse scents. nih.gov Esters are a well-known class of fragrance ingredients, often contributing fruity and floral notes. nih.govnih.gov
According to industry resources, this compound is not currently used in fragrance or flavor compositions. thegoodscentscompany.com However, the cyclooctyl scaffold is present in other molecules developed for the fragrance industry. For instance, certain derivatives of cyclooctane and cyclooctene (B146475) have been patented for their use as fragrances, possessing desirable floral, woody, and fruity odors. google.com An example is 1-cyclooctyl-2-methylpropanol, which is described as having a floral, woody, rosy, and fruity scent. google.com Furthermore, a related compound, carbonic acid methyl cyclooctyl ester (methyl cyclooctyl carbonate), has been listed as an ingredient in a "Jasmin" type fragrance composition, demonstrating the utility of the cyclooctyl ester motif in perfumery. google.com
Exploration in Sustainable Energy Technologies
The development of affordable and clean energy is a critical global goal, driving research into new materials and technologies for energy generation and storage. niist.res.inieee-pes.org This includes advancements in batteries, supercapacitors, fuel cells, and solar cells. niist.res.inresearchgate.net
Direct research on this compound for sustainable energy applications is not widespread. However, a potential application exists in the field of ionic liquids. A patent for ionic liquids with low melting points, suitable for various electrochemical applications, includes cyclooctyl as one of many possible cycloalkyl groups for the cation component. google.com Ionic liquids can be used as electrolytes in energy storage devices like supercapacitors and batteries. niist.res.in Research in this area focuses on developing nanostructured electrode materials and novel electrolytes to enhance performance, energy density, and power density. niist.res.in While the role of this compound is speculative, the inclusion of the cyclooctyl group in patented ionic liquid designs suggests a potential avenue for its derivatives in advanced energy technologies. google.com
Formate as a Potential Hydrogen Storage Material
The transition to a hydrogen-based economy is significantly hampered by the challenge of safely and efficiently storing hydrogen. hydrogenstoragematerials.com Chemical hydrogen storage, where hydrogen is released from a material via a chemical reaction, offers a promising solution by reducing the need for high-pressure storage. h2tools.org In this context, the formate/bicarbonate cycle is gaining attention as a viable method for storing and transporting hydrogen in a liquid form. rsc.org
Aqueous solutions of formate ions (HCO₂⁻), such as sodium formate, are non-flammable and can be used as liquid hydrogen carriers. rsc.org These solutions, composed of earth-abundant elements, can release hydrogen through reaction with water at moderate temperatures. rsc.org The process involves the decomposition of formate to produce hydrogen (H₂) and bicarbonate, a cycle that is thermodynamically favorable for reversible hydrogen uptake and release near ambient conditions. osti.gov One of the primary advantages of storing hydrogen as a solid formate salt is its geographical independence, as it does not require proximity to specialized storage facilities like salt caverns. osti.gov For example, sodium formate has a potential hydrogen density of approximately 28 grams of H₂ per liter of solid formate. osti.gov The main challenge in advancing this technology lies in developing efficient, durable, and stable catalysts for the dehydrogenation process. osti.gov
Table 1: Thermodynamic Properties of the Bicarbonate/Formate Hydrogen Storage Cycle
| Parameter | Value | Condition |
|---|---|---|
| Gibbs Free Energy (ΔG) | ~ 0 kJ/mol | Near ambient conditions |
| Operating Temperature | 60–80 °C | For enhanced H₂ production rates |
| Potential H₂ Density (Sodium Formate) | ~28 g H₂/L | Per liter of solid formate |
Data derived from studies on the thermodynamics of formate dehydrogenation. osti.gov
Utility in Fuel Cell Systems
Fuel cells are electrochemical devices that convert the chemical energy from a fuel directly into electricity, with high efficiency and minimal pollution. nih.govieafuelcell.com Technologies like Polymer Electrolyte Membrane Fuel Cells (PEMFCs) and Solid Oxide Fuel Cells (SOFCs) are of high interest for applications ranging from portable power to large-scale stationary power generation. nih.govieafuelcell.com A critical component of any fuel cell system is the fuel supply, which is often hydrogen. nih.gov
The formate-based hydrogen storage system serves as a direct enabler for fuel cell technology. osti.gov By providing a safe and practical method for on-demand hydrogen generation, it addresses one of the key logistical hurdles for the widespread adoption of fuel cells. The hydrogen released from the formate solution can be fed directly into a fuel cell, such as a PEMFC, to generate electricity. rsc.orgnih.gov This integrated system offers a pathway to utilize renewable energy sources; excess electricity from renewables can be used to electrochemically produce formate from CO₂, effectively storing energy in chemical bonds. rsc.orgosti.gov This formate can then be transported and used in a fuel cell to release the stored energy as electricity when needed, completing a carbon-neutral energy cycle. rsc.org
Investigation of Cyclooctane Derivatives in Chemical Biology and Material Science
The unique conformational flexibility and size of the cyclooctane ring make it a valuable scaffold in medicinal chemistry and material science.
The cyclooctyl group is increasingly being incorporated into novel chemical entities to enhance their biological activity, particularly in the development of anti-tubercular and anti-inflammatory agents. Research has shown that bulky substituents on an active molecule can significantly improve potency. nih.govrsc.org
In the pursuit of new treatments for drug-resistant tuberculosis, several studies have focused on inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov Structure-activity relationship (SAR) studies revealed that replacing smaller cyclic groups like cyclohexyl with larger, bulkier groups such as cyclooctyl or adamantyl on pyrrole-2-carboxamide and indole-2-carboxamide scaffolds led to a conspicuous increase in anti-TB activity. nih.govrsc.org For instance, a cyclooctyl derivative of an arylcarboxamide (13a) was found to be twice as potent as its cycloheptyl counterpart (13h). rsc.org Another study demonstrated that compounds bearing a cyclooctyl group achieved potent anti-TB activity with a Minimum Inhibitory Concentration (MIC) as low as <0.016 μg/mL, while exhibiting low cytotoxicity. nih.gov
Other biologically active cyclooctyl derivatives include urea-based compounds and thiazole (B1198619) derivatives. ontosight.aiontosight.ainih.gov N-cyclooctyl-N'-phenylurea and 3-cyclooctyl-1,1-diethylurea (B4391538) are examples of molecules studied for a range of potential therapeutic applications, including anti-inflammatory and anticancer properties. ontosight.aiontosight.ai Furthermore, the thiazole derivative N-cyclooctyl-5-methylthiazol-2-amine hydrobromide has been shown to suppress inflammatory responses in microglial cells by attenuating NLRP3 inflammasome activation, indicating its potential for treating neuroinflammatory diseases. nih.gov The synthesis of complex cyclooctyl structures, such as 3-aminocyclooctanetriol, often starts from precursors like cyclooctene endoperoxide, highlighting the versatility of the cyclooctane framework in creating structurally diverse and biologically active molecules. beilstein-journals.org
Table 2: Examples of Biologically Relevant Cyclooctyl Derivatives
| Compound Class | Specific Derivative Example | Biological Target/Activity | Research Finding |
|---|---|---|---|
| Pyrrole-2-carboxamides | Cyclooctyl-substituted pyrrole-2-carboxamide | MmpL3 (Tuberculosis) | Potent anti-TB activity (MIC < 0.016 μg/mL) with low cytotoxicity. nih.gov |
| Arylcarboxamides | Cyclooctyl-substituted arylcarboxamide (13a) | M. tuberculosis H37Rv | Two-fold more potent than the cycloheptyl derivative. rsc.org |
| Thiazole Derivatives | N-cyclooctyl-5-methylthiazol-2-amine hydrobromide | NLRP3 Inflammasome | Attenuates inflammatory response in microglial cells. nih.gov |
Cyclooctane derivatives are valuable monomers in polymer chemistry, primarily through Ring-Opening Metathesis Polymerization (ROMP). The ROMP of monomers like cis-cyclooctene (COE) using well-defined ruthenium catalysts (e.g., Grubbs' catalyst) produces polyalkenamers, a class of polymers with broad applications. researchgate.net Functionalized cyclooctene derivatives allow for the synthesis of polymers with tailored properties. researchgate.net For example, introducing ester groups into the cyclooctene ring can yield hydrophilic or amphiphilic polymers. researchgate.net
A significant application of these polymers is in the creation of advanced materials like alkaline anion exchange membranes (AAEMs) for fuel cells. nih.gov The polymerization of trans-cyclooctene-fused imidazolium (B1220033) monomers has produced highly conductive and chemically stable AAEMs. nih.gov A cross-linked random copolymer synthesized via this method demonstrated high hydroxide (B78521) conductivity (134 mS/cm at 80 °C) and excellent chemical stability, showing no degradation after 30 days in a strong alkaline solution at 80 °C. nih.gov
Beyond polymerization, cyclooctane derivatives are also incorporated into resins. researchgate.net Specifically, cyclooctane structures like 1,2,5,6-diepoxy cyclooctane are used as components in epoxy resin formulations. google.com The inclusion of cycloaliphatic diols, such as cis-cyclooctane-1,5-diol, as monomers can improve the mechanical properties and thermal stability of polyesters and polyurethanes used in coatings and adhesives. ontosight.ai These applications underscore the role of cyclooctane derivatives as key building blocks for high-performance polymers and resins. nih.gov
Table 3: Applications of Cyclooctane Derivatives in Polymer Science
| Cyclooctane Derivative | Polymerization/Application Method | Resulting Material/Product | Key Properties/Findings |
|---|---|---|---|
| trans-Cyclooctene-fused imidazolium | Ring-Opening Metathesis Polymerization (ROMP) | Alkaline Anion Exchange Membrane (AAEM) | High hydroxide conductivity (134 mS/cm at 80°C) and excellent alkaline stability. nih.gov |
| cis-Cyclooctene (COE) | ROMP with chain transfer agent | Polycyclooctene | Material exhibits thermally induced shape memory effect. researchgate.net |
| cis-Cyclooctane-1,5-diol | Monomer in polycondensation | Polyesters, Polyurethanes | Improved mechanical properties and thermal stability. ontosight.ai |
Synthesis of Biologically Relevant Cyclooctyl Moieties
Applications in Catalysis and Reaction Media
The formate moiety of this compound is relevant in the field of catalysis, particularly in palladium-catalyzed reactions. Sodium formate has recently been established as an efficient mediator for the reductive cross-coupling of aryl halides. chemrxiv.org This process utilizes air-stable palladium(I) iodide dimers as catalysts and is particularly effective for challenging substrates. chemrxiv.org Although palladium-catalyzed transfer hydrogenolysis of aryl halides using formate is a known reaction, it is not a major competing pathway under these specific cross-coupling conditions. chemrxiv.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Acetyladamantane |
| 1-Adamantanecarboxylic acid |
| 1-Adamantyl isocyanate |
| 1-Cyclooctyl-3-phenylurea |
| 1,2,5,6-Diepoxy cyclooctane |
| 3-Aminocyclooctanetriol |
| 3-Cyclooctyl-1,1-diethylurea |
| Adamantyl |
| Benzophenone imine |
| Bicarbonate |
| cis-Cyclooctane-1,5-diol |
| cis-Cyclooctene |
| Cycloheptyl |
| Cyclohexyl |
| Cyclooctane |
| Cyclooctanol |
| Cyclooctene endoperoxide |
| This compound |
| Cyclooctyl hydroperoxide |
| Formate |
| Grubbs' catalyst |
| Hydrogen |
| Hydrogen peroxide |
| N-cyclooctyl-5-methylthiazol-2-amine hydrobromide |
| N-Cyclooctyl-N'-phenylurea |
| Palladium acetate (B1210297) |
| Performic acid |
| Polycyclooctene |
| Pyrrole-2-carboxamide |
| Ruthenium |
| Sodium formate |
Environmental Fate and Degradation Pathways of Cyclooctyl Formate
Biotic Transformation and Biodegradation
Biotic transformation encompasses degradation processes mediated by living organisms, primarily microorganisms like bacteria and fungi. ethernet.edu.et These processes are critical for the ultimate removal of organic pollutants from soil and water systems. nih.gov
The biodegradation of cyclooctyl formate (B1220265) in environments such as soil and water is anticipated to be a significant degradation pathway. Microorganisms are known to metabolize a vast array of organic compounds, often using them as a source of carbon and energy. ethernet.edu.etnih.gov
The most probable initial step in the microbial degradation of cyclooctyl formate is enzymatic hydrolysis of the ester bond, which is analogous to the chemical hydrolysis process. nih.gov This reaction is catalyzed by esterase enzymes, which are widespread in environmental microorganisms. mhmedical.com This initial biotransformation yields cyclooctanol (B1193912) and formic acid.
Formic Acid: This is a simple, one-carbon organic acid that is readily metabolized by many microorganisms through central metabolic pathways. copernicus.org
Cyclooctanol: This C8 cyclic alcohol is a more complex molecule. Its subsequent biodegradation would likely proceed through oxidation of the alcohol group to form the corresponding ketone (cyclooctanone), followed by enzymatic ring-opening reactions. The resulting linear carbon chain would then be further broken down via processes like beta-oxidation.
The key enzymatic reaction initiating the breakdown of this compound is hydrolysis, catalyzed by a class of hydrolase enzymes known as carboxylesterases (or simply esterases). mhmedical.comiyte.edu.tr These enzymes are ubiquitous in nature and play a crucial role in the metabolism of both endogenous and xenobiotic (foreign) ester-containing compounds. nih.gov
In an environmental context, extracellular esterases secreted by bacteria and fungi can hydrolyze this compound in the soil solution or water column. iyte.edu.tr Alternatively, the compound may be absorbed by microbial cells and hydrolyzed intracellularly. The biotransformation effectively detoxifies the parent ester and facilitates further degradation by converting a more complex molecule into two smaller, more easily assimilable ones (cyclooctanol and formic acid). nih.gov The efficiency of this enzymatic process is a key determinant of the compound's environmental persistence.
Microbial Degradation in Soil and Water Systems
Environmental Distribution and Mobility Studies
The distribution and mobility of a chemical in the environment describe how it moves between air, water, and soil compartments. This behavior is largely dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).
Specific experimental data on the mobility of this compound are not available. However, its properties can be estimated based on its structure. The octanol-water partition coefficient (Log Kow) is a key parameter used to predict the tendency of a substance to adsorb to soil and sediment organic matter. A higher Log Kow value indicates lower water solubility and a greater affinity for organic materials. The estimated XLogP3-AA value for this compound is 2.9, which suggests a moderate potential for sorption to organic matter. nih.gov
Based on this, the following general predictions about its mobility can be made:
Soil Mobility: this compound is expected to have low to moderate mobility in soil. Its sorption to soil organic carbon would limit its potential to leach into groundwater. carnegiescience.edu Mobility would be higher in sandy soils with low organic matter content and lower in soils rich in organic matter, such as clay and loam. carnegiescience.edu
Distribution in Aquatic Systems: In aquatic environments, a portion of the compound would likely remain in the water column, while another portion would partition to suspended organic particles and bottom sediments. Its moderate Log Kow suggests that bioaccumulation in aquatic organisms could be a consideration.
Table 2: Predicted Environmental Distribution Behavior of this compound
| Compartment | Predicted Behavior | Rationale |
| Soil | Low to moderate mobility. | Moderate Log Kow (estimated at 2.9) suggests partitioning to soil organic matter. nih.gov |
| Water | Partitioning between the water column and sediment. | Susceptible to hydrolysis. Moderate Log Kow indicates sorption to suspended and bottom sediments. |
| Air | Low potential for volatilization from water/soil. | Data on vapor pressure is not available, but as an ester with a molecular weight of 156.22 g/mol , significant volatilization is not expected. nih.gov |
| Biota | Potential for moderate bioaccumulation. | A Log Kow value between 2 and 4 often indicates a potential for bioaccumulation. |
Adsorption to Soil and Sediment
The mobility of this compound in the terrestrial environment is largely determined by its tendency to adsorb to soil and sediment particles. This process is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests a higher potential for the chemical to move through the soil and leach into groundwater, while a high Koc indicates a tendency to remain bound to soil and sediment particles.
Computational models, such as the EPI Suite™ by the U.S. Environmental Protection Agency, are used to estimate these values. For this compound, the estimated Koc values suggest low to moderate adsorption potential, indicating it may have some mobility in soil. carlroth.com The variation in the estimated Koc values arises from the different calculation methods used.
Estimated Soil Adsorption Coefficient (Koc) for this compound
| Estimation Method | Log Koc | Koc Value (L/kg) | Mobility Classification |
|---|---|---|---|
| MCI Method | 2.134 | 136.3 | Low to Moderate |
| Kow Method | 2.563 | 365.7 | Moderate |
Data Source: EPI Suite™ carlroth.com
The actual adsorption in a specific environment depends on various factors, including the soil's organic matter content, clay content, pH, and temperature. hilarispublisher.comscispace.com Generally, chemicals adsorb more strongly to soils with higher organic matter and clay content. While specific studies on this compound are lacking, it is known that for formate salts, adsorption to sediment can be minimal due to rapid degradation in the water column. chemicalbook.com However, any formate that does reach the sediment could be dissolved in the pore water or adsorb to anion exchange sites within the sediment. chemicalbook.com
Volatilization and Atmospheric Transport
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, entering the atmosphere. Key physical-chemical properties that indicate a compound's potential to volatilize include its vapor pressure and Henry's Law Constant. A higher vapor pressure and Henry's Law Constant generally correspond to a greater tendency to volatilize from soil and water surfaces.
Estimated physicochemical properties for this compound suggest a potential for volatilization.
Physicochemical Properties of this compound Related to Volatilization
| Property | Value | Source |
|---|---|---|
| Vapor Pressure | 0.162 mmHg @ 25°C | lookchem.com |
| Vapor Pressure | 34 Pa (0.255 mmHg) @ 25°C | thegoodscentscompany.com |
| Henry's Law Constant | Data not available | - |
The atmospheric transport of SVOCs can be extensive. These compounds can be carried over long distances, primarily within the mid-troposphere. acs.org During this transport, they can partition onto atmospheric aerosols, cloud water droplets, and ice particles. acs.org This partitioning can lead to a phenomenon known as "cold condensation," where the chemicals are deposited in colder regions of the globe, far from their original source. acs.org The ultimate fate of this compound in the atmosphere would involve a combination of long-range transport and chemical transformation. nih.govepa.gov
Identification and Persistence of Environmental Metabolites
Once released into the environment, this compound is expected to break down into other substances, known as metabolites or degradation products. The primary pathway for the degradation of esters like this compound in the environment is hydrolysis. This reaction involves the splitting of the ester bond by water, resulting in the formation of an alcohol and a carboxylic acid.
For this compound, hydrolysis is predicted to yield cyclooctanol and formic acid.
The persistence of this compound in the environment is therefore linked to the persistence of these two primary metabolites.
Formic Acid : Formic acid is a naturally occurring compound and is readily biodegradable in soil and water under both aerobic and anaerobic conditions. chemicalbook.comepa.goveuropa.eu It has a low potential for bioaccumulation. nih.goveuropa.eu In the atmosphere, it is expected to be degraded through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of about 30 to 36 days. nih.goveuropa.eu Due to its rapid degradation, formic acid is not considered to be environmentally persistent. chemicalbook.com
Predicted Environmental Metabolites of this compound
| Parent Compound | Predicted Primary Metabolites | Likely Degradation Pathway |
|---|---|---|
| This compound | Cyclooctanol | Hydrolysis |
| Formic acid |
The identification of these metabolites is crucial for a complete understanding of the environmental impact, as the toxicity and persistence of the degradation products can differ significantly from the parent compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of cyclooctyl formate (B1220265) often involves the reaction of cyclooctene (B146475) with formic acid. google.com A patented process describes this reaction leading to a two-phase mixture containing cyclooctyl formate, which is then separated and purified. google.comgoogle.comjustia.com This process can be followed by catalytic transesterification to produce cyclooctanol (B1193912), an important industrial chemical. google.comjustia.com While effective, future research is geared towards developing greener alternatives that offer higher efficiency, utilize renewable resources, and minimize waste.
Emerging research in ester synthesis points towards several promising avenues for this compound production:
Enzymatic Synthesis: The use of biocatalysts, particularly immobilized lipases, is a highly attractive green alternative to chemical catalysts. nih.govmdpi.com Research on the enzymatic synthesis of octyl formate has demonstrated high conversion rates (up to 96.51%) under mild conditions (40°C) using enzymes like Novozym 435. nih.govmdpi.com This approach avoids harsh reaction conditions and the generation of toxic byproducts. nih.govmdpi.com Future work should focus on adapting this technology for this compound, including screening for optimal lipases, optimizing reaction parameters for the bulkier cyclooctyl substrate, and developing efficient enzyme recycling strategies to enhance economic feasibility. nih.govmdpi.comrsc.org
Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts offers a significant improvement over homogeneous catalysts. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to effectively catalyze the aerobic oxidative coupling of alcohols with paraformaldehyde to yield formate esters. nih.govresearchgate.net This method is notable for its high yields and the reusability of the catalyst. nih.govresearchgate.net Research into applying similar nanocatalyst systems for the direct formylation of cyclooctanol or the oxidative coupling of cyclooctanol and a C1 source would be a valuable pursuit.
Carbon Dioxide as a Feedstock: Utilizing carbon dioxide (CO₂) as a renewable C1 building block is a paramount goal in green chemistry. conicet.gov.ar A recently developed autocatalytic process for the O-formylation of alcohols uses CO₂ and a reducing agent, with the in situ generated formic acid catalyzing the reaction. conicet.gov.ar Adapting this methodology for this compound synthesis would represent a significant step towards a circular carbon economy, transforming a greenhouse gas into a valuable chemical product. conicet.gov.ar
Transesterification with Green Catalysts: Research into transesterification reactions using environmentally benign catalysts is ongoing. organic-chemistry.org N-heterocyclic carbenes (NHCs) and zinc clusters have emerged as effective organocatalysts for the transformylation of alcohols under mild conditions. organic-chemistry.org Exploring the efficacy of these catalysts for the transesterification of a simple alkyl formate with cyclooctanol to produce this compound could lead to more sustainable and atom-economical synthetic routes. organic-chemistry.org
| Synthetic Method | Precursors | Catalyst/Conditions | Advantages | Future Research Focus |
| Conventional Synthesis | Cyclooctene, Formic Acid | No added catalyst, 60-100°C | Established industrial process | Improving separation efficiency, reducing energy consumption |
| Enzymatic Synthesis | Cyclooctanol, Formic Acid (or other acyl donor) | Immobilized Lipase (B570770) (e.g., Novozym 435), Mild temperatures (~40°C) | High selectivity, mild conditions, biodegradable catalyst, reduced byproducts nih.govmdpi.com | Screening for optimal enzymes for cyclooctyl substrate, process optimization for continuous flow, enzyme immobilization and recycling rsc.org |
| Heterogeneous Catalysis | Cyclooctanol, Paraformaldehyde | Au/TiO₂ nanoparticles, Aerobic oxidation | Recyclable catalyst, high yields nih.govresearchgate.net | Catalyst development for cyclooctyl substrate, optimization of reaction conditions, long-term catalyst stability studies |
| CO₂ Utilization | Cyclooctanol, CO₂, Reducing Agent (e.g., NaBH₄) | Organocatalyst (in-situ formed formic acid) | Use of renewable C1 source, potential for carbon neutrality, autocatalytic process conicet.gov.ar | Optimization of reducing agents and reaction conditions, catalyst lifecycle assessment, scalability |
| Green Transesterification | Cyclooctanol, Alkyl Formate | N-Heterocyclic Carbene (NHC) or Zinc Cluster | Metal-free catalysis, mild conditions, high atom economy organic-chemistry.org | Catalyst loading optimization, substrate scope expansion, solvent effects |
Advanced Analytical Techniques for In-Situ Reaction Monitoring
To optimize the novel synthetic methodologies described above, the development and application of advanced analytical techniques for real-time, in-situ reaction monitoring are crucial. Such process analytical technology (PAT) provides deep insights into reaction kinetics, intermediate formation, and catalyst behavior, enabling faster process development and improved control. rsc.org
While specific studies on this compound are scarce, the principles from broader chemical process monitoring can be directly applied:
Flow NMR and MS: The combination of flow Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a powerful tool for monitoring batch and continuous flow reactions. rsc.org NMR can provide quantitative information on the concentration of reactants, products (like this compound), and byproducts over time, while MS can identify transient intermediates. nih.govrsc.org Future research could involve developing a flow-cell setup to monitor the enzymatic or catalytic synthesis of this compound, allowing for rapid optimization of parameters like temperature, substrate ratio, and catalyst loading. rsc.org
Spectroscopic Methods (FTIR/Raman): Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are well-suited for in-situ monitoring of functional group transformations. The distinct carbonyl stretch of the formate ester (~1720 cm⁻¹) and the disappearance of the alcohol O-H stretch can be tracked in real-time to determine reaction kinetics. These techniques are robust and can be implemented directly into reaction vessels.
High-Performance Liquid Chromatography (HPLC): For reactions involving complex mixtures, online HPLC can be used to separate and quantify all components. A reverse-phase HPLC method has been described for the analysis of cyclooctyl acetate (B1210297), which could be adapted for this compound. fychemgroup.com Coupling HPLC with UV-Vis or MS detectors would provide comprehensive quantitative and qualitative data throughout the synthesis.
| Analytical Technique | Information Obtained | Application in this compound Synthesis |
| Flow NMR Spectroscopy | Quantitative concentration of reactants, products, and byproducts; structural elucidation of intermediates. rsc.org | Real-time monitoring of conversion and yield in enzymatic or catalytic synthesis; kinetic modeling. |
| Mass Spectrometry (MS) | Identification of reaction intermediates and products by mass-to-charge ratio. nih.gov | Elucidating reaction pathways, identifying catalyst deactivation products. |
| FTIR/Raman Spectroscopy | Real-time tracking of functional group changes (e.g., C=O formation, O-H consumption). | Monitoring reaction progress and endpoint determination; suitable for industrial scale-up. |
| Online HPLC | Separation and quantification of all reaction components. fychemgroup.com | Purity analysis, byproduct formation tracking, optimization of separation processes. |
Integrated Computational-Experimental Approaches for Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the formation of this compound is fundamental to designing better catalysts and processes. The integration of computational chemistry with experimental studies provides a powerful synergistic approach to unravel complex mechanistic details that are often difficult to probe experimentally alone. conicet.gov.ar
Future research should leverage computational tools to investigate the synthesis of this compound:
Density Functional Theory (DFT) Calculations: DFT is a versatile tool for studying reaction pathways, transition state structures, and activation energies. It can be used to model the reaction between cyclooctene and formic acid to understand the energetics of the addition and the role of potential catalysts. For novel catalytic systems, DFT can help elucidate the catalyst's mode of action, for example, modeling the binding of cyclooctanol and the acyl donor to the active site of a lipase or a gold nanoparticle.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of systems, which is particularly relevant for enzymatic catalysis. Simulating a lipase in its reaction medium can reveal how the cyclooctyl substrate enters the active site, the conformational changes involved in catalysis, and the role of the solvent.
Microkinetic Modeling: By combining experimentally determined kinetic data (from PAT) with computationally derived energy profiles, microkinetic models can be constructed. These models can predict reaction rates under various conditions, identify rate-limiting steps, and guide the rational design of more efficient catalysts and optimized reaction conditions.
Exploration of New Applications in Interdisciplinary Fields
While formate esters are well-known as flavoring and fragrance agents, the specific properties of this compound remain relatively underexplored. nih.govconicet.gov.ar Future research should aim to characterize its properties thoroughly and explore novel applications.
Fragrance and Flavor Industry: A detailed olfactory analysis of this compound is warranted. As a fragrance ingredient, its scent profile, intensity, and longevity should be systematically evaluated. Its use in creating novel fragrance accords, potentially leveraging its unique cyclic structure, is a promising area for exploration in perfumery. nih.gov
Green Solvents: The potential of this compound as an environmentally benign solvent could be investigated. Its physical properties, such as boiling point, polarity, and solvency power for various solutes, should be determined. Given the push to replace hazardous solvents, biodegradable esters are attractive candidates. semanticscholar.org
Chemical Intermediate: this compound can serve as a precursor for other valuable cyclooctyl derivatives. Its reactivity in various transformations could be explored to synthesize novel compounds with potential applications in materials science or pharmaceuticals. For instance, it could be a building block in the synthesis of complex molecules where the cyclooctyl moiety imparts specific properties like lipophilicity or conformational rigidity.
Design of Environmentally Benign this compound Processes
The ultimate goal of future research is to design a holistically green and sustainable process for the production and use of this compound. This involves integrating the advancements from the previously mentioned areas and applying the principles of green chemistry. imist.marsc.org
Key trends in designing such processes include:
Life Cycle Assessment (LCA): Conducting a comprehensive LCA for different synthetic routes to this compound will be essential. This analysis evaluates the environmental impact from cradle to grave, including raw material extraction, energy consumption, waste generation, and end-of-life considerations.
Process Intensification: The shift from batch to continuous flow processing can lead to significant improvements in efficiency, safety, and scalability. rsc.org Designing a continuous flow reactor for the enzymatic or heterogeneous catalytic synthesis of this compound would be a major step towards a more sustainable industrial process. rsc.org
Waste Valorization: In any proposed synthesis, the potential for valorizing byproducts should be considered. For example, if a transesterification reaction is used, the alcohol byproduct should be recycled or used in another process to maximize atom economy and minimize waste.
Green Metrics Evaluation: The "greenness" of different synthetic protocols should be quantitatively assessed using metrics like the E-factor (mass of waste per mass of product) and atom economy. For example, comparing the E-factor of the conventional synthesis with a new enzymatic route can provide a clear indication of the environmental benefits. rsc.org The development of a process with a low E-factor is a key objective.
By focusing on these future research directions, the scientific community can pave the way for a new generation of processes for this compound that are not only scientifically advanced but also environmentally responsible and economically competitive.
Q & A
Q. What are the established synthetic protocols for cyclooctyl formate, and how can experimental reproducibility be ensured?
- Methodological Answer : Begin by reviewing literature for existing synthetic routes (e.g., esterification of cyclooctanol with formic acid via acid catalysis). Optimize parameters (catalyst loading, temperature, solvent) using factorial design experiments to identify critical variables. Document all steps meticulously, including purification methods (e.g., distillation, chromatography), and validate purity via NMR, GC-MS, and HPLC . For reproducibility, follow the Beilstein Journal’s guidelines: provide detailed experimental procedures, raw data for key steps, and cross-validate results with independent replicates .
Q. Which analytical techniques are prioritized for characterizing this compound, and how should conflicting spectral interpretations be addressed?
- Methodological Answer : Use a combination of H/C NMR (to confirm ester linkage and cyclooctyl structure), IR (to identify carbonyl stretches), and mass spectrometry (for molecular ion validation). If spectral data conflicts with literature (e.g., unexpected peaks), re-examine synthesis conditions for byproducts and employ 2D NMR techniques (HSQC, COSY) for structural elucidation. Cross-reference with databases like SciFinder or Reaxys, and report deviations with plausible explanations (e.g., solvent effects, stereochemical variations) .
Q. How can researchers design a pilot study to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Apply accelerated stability testing by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via periodic HPLC analysis and kinetic modeling (e.g., Arrhenius plots). Include negative controls (inert atmosphere vs. ambient air) and statistical tools (ANOVA) to identify significant degradation pathways. Report confidence intervals and outliers using guidelines from on contradictory findings .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., catalyst type, solvent polarity). Design head-to-head comparative experiments under standardized conditions, using a shared catalyst batch and calibrated equipment. Employ Bayesian statistics to quantify uncertainty in efficiency measurements and publish raw datasets for peer validation. Reference ’s framework for reconciling contradictory results through systematic comparison .
Q. How can computational modeling predict this compound’s reactivity in novel enzymatic or catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to simulate transition states and binding energies with proposed catalysts (e.g., lipases, metal-organic frameworks). Validate models against experimental kinetic data via linear regression. For enzyme-catalyzed systems, apply molecular docking (e.g., AutoDock Vina) to assess substrate-enzyme interactions. Cross-validate predictions with in vitro assays and report limitations (e.g., solvation effects, force field accuracy) using ’s criteria for methodological rigor .
Q. What mixed-method approaches integrate mechanistic studies and environmental impact assessments for this compound degradation?
- Methodological Answer : Combine quantitative LC-MS/MS tracking of degradation products with qualitative stakeholder interviews (e.g., environmental chemists, regulators). Use the PICOT framework adapted for chemistry: P (degradation environment), I (degradation triggers, e.g., UV light), C (control conditions), O (toxicity endpoints), T (degradation timeline). Triangulate data via life-cycle analysis (LCA) software and thematic analysis of interview transcripts .
Data Presentation and Contradiction Management
Q. How should researchers structure tables to compare this compound’s physicochemical properties across studies?
- Methodological Answer : Create a standardized table with columns for property (e.g., boiling point, logP), reported values, measurement method (e.g., ASTM standard), and source. Highlight outliers with footnotes explaining potential causes (e.g., calibration differences). Follow ’s table formatting guidelines: avoid data redundancy, use clear headings, and provide uncertainty ranges (e.g., ± SD) .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/LC50 calculations. Use bootstrapping to estimate confidence intervals and Kaplan-Meier survival analysis for time-dependent toxicity. For low-sample studies, employ non-parametric tests (Mann-Whitney U) and adjust for multiple comparisons (Bonferroni correction). Reference ’s checklist for data availability and tool selection .
Frameworks for Hypothesis Development
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine research questions on this compound’s industrial applications?
- Methodological Answer :
- Feasible : Assess lab resources and scalability of proposed applications (e.g., solvent, fragrance).
- Novel : Identify gaps via a systematic literature review (e.g., unexplored catalytic uses).
- Ethical : Evaluate environmental disposal protocols and regulatory compliance.
- Relevant : Align with sustainability goals (e.g., bio-based solvents). Use ’s FINER model to iteratively revise hypotheses .
Q. What strategies ensure interdisciplinary collaboration when studying this compound’s biomedical potential?
- Methodological Answer :
Formulate joint research questions using the PEO framework: P (target organism/cell line), E (exposure concentration/duration), O (biological endpoints, e.g., cytotoxicity). Establish shared data repositories (e.g., Figshare) and co-author agreements per ’s submission guidelines. Conduct regular cross-disciplinary workshops to align methodologies and terminology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
